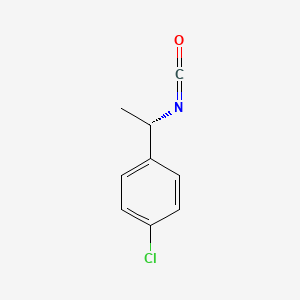

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Description

BenchChem offers high-quality (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGZWQDRYKKTOB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426968 | |

| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-72-6 | |

| Record name | 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate CAS 745783-72-6 properties

The following technical guide is structured as an in-depth monograph for researchers and drug development professionals.

CAS Registry Number: 745783-72-6

Synonyms: (S)-1-Chloro-4-(1-isocyanatoethyl)benzene; (S)-4-Chlorophenylethyl isocyanate

Chemical Formula: C

Executive Summary

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a specialized chiral derivatizing agent (CDA) and building block used primarily in the resolution of chiral amines and alcohols and the synthesis of enantiopure pharmaceutical intermediates.[1][2] Distinguished by its para-chloro substituent, this compound offers distinct electronic and steric properties compared to the more common

Physicochemical Profile

The introduction of the chlorine atom at the para position of the phenyl ring enhances the lipophilicity and alters the

Table 1: Chemical & Physical Properties

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid |

| Chirality | (S)-(-) |

| Optical Rotation | Levorotatory ( |

| Boiling Point | ~105–110 °C (at reduced pressure, est.)[1][2][3][4] |

| Density | ~1.15–1.20 g/mL (est.)[2][3][4] |

| Solubility | Miscible in CH |

| Reactivity | Highly reactive electrophile; moisture sensitive |

| Stability | Stable under inert atmosphere (N |

Note: While the achiral analog 4-chlorophenyl isocyanate (CAS 104-12-1) is a solid at room temperature, the chiral ethyl derivative (CAS 745783-72-6) typically exists as a liquid due to the disruption of crystal packing by the ethyl group.[1][2][3]

Synthesis & Manufacturing

The synthesis of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate strictly maintains the stereochemical integrity of the chiral center.[1][2] The industrial standard involves the phosgenation of the corresponding chiral amine.[4]

Synthetic Route

Precursor: (S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) Reagent: Triphosgene (Bis(trichloromethyl) carbonate) or Phosgene Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2][3]

Reaction Logic:

-

Nucleophilic Attack: The chiral amine attacks the carbonyl carbon of phosgene.[2][3][4]

-

Elimination: Loss of HCl generates the carbamoyl chloride intermediate.[2][4]

-

Dehydrohalogenation: Heat or a base auxiliary drives the final elimination of HCl to form the isocyanate.[2][3][4]

Figure 1: Synthetic pathway preserving chiral center integrity.[1][2][3]

Mechanism of Action: Chiral Resolution

The primary utility of CAS 745783-72-6 lies in its ability to convert a mixture of enantiomers (substrates) into a mixture of diastereomers.[1][2]

The Derivatization Process

When the (S)-isocyanate reacts with a racemic amine (R/S-mixture), it forms two distinct urea diastereomers:[1][2][3][4]

-

(S,S)-Urea

-

(S,R)-Urea

Unlike enantiomers, these diastereomers possess different physical properties (solubility, polarity, NMR chemical shifts), allowing for separation or quantification.[1][3][4]

Electronic Advantage

The p-chloro substituent exerts an electron-withdrawing inductive effect (-I).[1][2] This increases the electrophilicity of the isocyanate carbon, accelerating reaction rates with sterically hindered nucleophiles compared to the unsubstituted phenyl analog.[1][3][4] Furthermore, the chlorine atom provides a "handle" for distinct intermolecular interactions (halogen bonding) during chromatographic separation.[3][4]

Figure 2: Formation of diastereomers allowing for physical separation of enantiomers.

Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee) by NMR

Objective: Determine the optical purity of a chiral primary amine.

-

Preparation: Dissolve 10 mg of the unknown amine in 0.6 mL of CDCl

in an NMR tube. -

Derivatization: Add 1.1 equivalents of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate .

-

Reaction: Shake the tube; the reaction is typically instantaneous and exothermic.[2][4] Allow to stand for 5 minutes.

-

Analysis: Acquire a

H NMR spectrum. -

Interpretation: Focus on the methine proton signal of the chiral center.[2][4] The (S,S) and (S,R) diastereomers will show distinct doublets/multiplets.[1][3][4] Integration of these peaks yields the ratio of enantiomers directly.[2][4]

Handling & Stability[2][4]

-

Moisture Sensitivity: Isocyanates hydrolyze rapidly to form the corresponding amine and CO

(urea formation follows).[2][3][4] All glassware must be flame-dried.[1][2][4] -

Storage: Store at 2–8°C under Argon. If the liquid turns cloudy, it indicates urea formation due to moisture ingress.[3][4]

-

Safety: Potent lachrymator and sensitizer.[2][3][4] Handle only in a fume hood.

Applications in Drug Discovery

Beyond analysis, this compound serves as a chiral building block for:

-

Urea-based Kinase Inhibitors: The p-chlorophenyl moiety is a common pharmacophore in oncology drugs (e.g., Sorafenib analogs), where the chiral ethyl linker provides specific binding pocket orientation.[1][2][3][4]

-

Carbamate Prodrugs: Used to synthesize diastereomerically pure carbamates to modulate the solubility and metabolic stability of active pharmaceutical ingredients (APIs).[2][3][4]

References

-

BenchChem. (2025).[2][3][4] Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Link[1][2][3]

-

Santa Cruz Biotechnology. (2024).[2][3][4] (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate Product Data. Link

-

Thermo Fisher Scientific. (2025).[2][3][4] (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate Specification Sheet. Link

-

Sigma-Aldrich. (2025).[2][4] 4-Chlorophenyl isocyanate Safety Data Sheet & Properties. Link

-

PubChem. (2025).[2][3][4] Compound Summary: 4-Chlorophenyl Isocyanate (Achiral Analog Comparison). Link

Sources

Dissecting Isocyanate Isomers: A Comparative Analysis of 4-chlorophenyl isocyanate and 1-(4-chlorophenyl)ethyl isocyanate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, isocyanates serve as exceptionally versatile electrophilic building blocks. Their high reactivity towards a plethora of nucleophiles enables the efficient construction of ureas, urethanes, and other critical linkages. However, not all isocyanates are created equal. Subtle variations in molecular structure can induce profound differences in reactivity, stereochemistry, and ultimate application. This guide provides an in-depth technical comparison between two closely related yet functionally distinct reagents: 4-chlorophenyl isocyanate and 1-(4-chlorophenyl)ethyl isocyanate.

For the medicinal chemist or process scientist, understanding the nuanced differences between an aryl isocyanate and its alkyl-bridged, chiral counterpart is paramount. This document moves beyond surface-level data to explore the fundamental principles governing their behavior, from electronic and steric effects to their strategic deployment in complex molecule synthesis. We will dissect their structural foundations, compare their physicochemical properties and reactivity profiles, and provide practical, field-tested protocols for their synthesis and analytical differentiation.

Part 1: The Foundational Difference: Molecular Structure

The root of all functional divergence between these two compounds lies in the placement of the isocyanate (-N=C=O) group relative to the 4-chlorophenyl ring.

-

4-chlorophenyl isocyanate (4-CPI) is an aryl isocyanate . The highly reactive isocyanate moiety is directly bonded to the sp²-hybridized carbon of the aromatic ring. This direct conjugation is the primary determinant of its electronic properties and reactivity.

-

1-(4-chlorophenyl)ethyl isocyanate is best described as a secondary benzylic isocyanate . The isocyanate group is attached to an sp³-hybridized carbon, which is one atom removed from the aromatic ring. This seemingly small change introduces two critical new features: an aliphatic linker and a chiral center.

The presence of a stereocenter at the alpha-carbon means that 1-(4-chlorophenyl)ethyl isocyanate exists as two distinct enantiomers, (R) and (S). This chirality is a pivotal feature for applications in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is essential for biological activity.[1]

Caption: Molecular structures of 4-CPI (left) and 1-(4-chlorophenyl)ethyl isocyanate (right).

Part 2: Comparative Physicochemical Properties

The structural differences manifest in their fundamental physical properties. While 4-CPI is a well-characterized commodity intermediate, data for its chiral counterpart is less common and often specific to the enantiomeric form.

| Property | 4-chlorophenyl isocyanate | 1-(4-chlorophenyl)ethyl isocyanate | Reference(s) |

| Synonym | p-Chlorophenyl isocyanate; 4-CPI | (R/S)-1-(4-chlorophenyl)ethyl isocyanate | [2][3] |

| CAS Number | 104-12-1 | 745783-71-5 ((R)-enantiomer) | [3][4] |

| Molecular Formula | C₇H₄ClNO | C₉H₈ClNO | [3][5] |

| Molecular Weight | 153.57 g/mol | 181.62 g/mol | [3][5] |

| Physical State | White to yellow crystalline solid or liquid | Assumed to be a liquid or low-melting solid | [2][5][6] |

| Melting Point | 26-31 °C | Not widely reported | [5][7] |

| Boiling Point | 203-204 °C | Not widely reported | [4][7] |

| Chirality | Achiral | Chiral (exists as R and S enantiomers) | [1] |

| Moisture Sensitivity | High; hydrolyzes | High; hydrolyzes | [1][8] |

Part 3: The Core Divergence: Chemical Reactivity

The primary distinction for a synthetic chemist lies in the reactivity of the isocyanate group. This is governed by a combination of electronic and steric effects.

Electronic Effects: The Aryl vs. Alkyl Divide

The reactivity of an isocyanate is dictated by the electrophilicity of its central carbon atom.

-

4-chlorophenyl isocyanate: The isocyanate group is directly conjugated with the aromatic ring. The phenyl ring, particularly with an electron-withdrawing chlorine atom, acts as an overall electron-withdrawing group via induction and resonance. This delocalization of the nitrogen lone pair into the ring significantly increases the partial positive charge on the isocyanate carbon, making it a "harder" and more reactive electrophile. Aryl isocyanates are known to be substantially more reactive than their aliphatic counterparts.[9]

-

1-(4-chlorophenyl)ethyl isocyanate: The intervening sp³-hybridized ethyl group (-CH(CH₃)-) isolates the isocyanate from the aromatic ring's electronic influence. There is no direct conjugation. As an alkyl group, the ethyl bridge is weakly electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon compared to a directly attached aryl group. Consequently, alkyl isocyanates exhibit slower reaction rates with nucleophiles and slower hydrolysis in the presence of water.[10][11]

Steric Hindrance

The local environment around the electrophilic carbon also plays a crucial role. The methyl group on the alpha-carbon of 1-(4-chlorophenyl)ethyl isocyanate introduces significantly more steric bulk compared to the simple C-H bond in 4-CPI's aromatic ring. This steric hindrance can further modulate its reactivity, particularly with bulky nucleophiles, leading to slower reaction kinetics or favoring reaction with less-hindered reagents.

Caption: Factors governing the reactivity of isocyanates with nucleophiles.

Part 4: Synthesis Pathways

The methods used to produce these reagents reflect their structural class. The primary concern is the safe and efficient formation of the -N=C=O group from a primary amine precursor.

Protocol 1: Synthesis of 4-chlorophenyl isocyanate via Phosgenation

The industrial standard for producing aryl isocyanates involves the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[6][12] This method is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene.

Step-by-Step Methodology:

-

Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) under an inert atmosphere (N₂ or Ar).

-

Charge Reactor: The flask is charged with a solution of triphosgene (0.35 equivalents) in a dry, inert solvent such as ethyl acetate or toluene.[12] The solution is cooled to 0-5 °C in an ice bath.

-

Amine Addition: A solution of 4-chloroaniline (1.0 equivalent) in the same dry solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[12]

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours.[12] The reaction is monitored for the disappearance of the starting amine by TLC or LC-MS.

-

Workup: The mixture is cooled, and any precipitated salts (e.g., amine hydrochloride) are removed by filtration.

-

Purification: The solvent is removed from the filtrate by rotary evaporation under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-chlorophenyl isocyanate as a clear to pale yellow liquid or solid.[12]

Protocol 2: Synthesis of (R)-1-(4-chlorophenyl)ethyl isocyanate

For chiral alkyl isocyanates, the synthesis must proceed without racemizing the stereocenter. This is typically achieved by converting the chiral primary amine into the isocyanate using a phosgene equivalent under mild conditions.

Step-by-Step Methodology:

-

Setup: A dry, multi-neck flask is set up under an inert atmosphere as described in Protocol 1.

-

Charge Reactor: The flask is charged with a solution of (R)-1-(4-chlorophenyl)ethylamine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (1.1 equivalents), in a dry, aprotic solvent like dichloromethane or toluene. The solution is cooled to 0 °C.

-

Phosgene Equivalent Addition: A solution of triphosgene (0.4 equivalents) in the same dry solvent is added dropwise, maintaining the temperature below 5 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

Reaction: The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by IR spectroscopy (disappearance of amine N-H stretches, appearance of strong isocyanate stretch at ~2270 cm⁻¹) or LC-MS.

-

Workup: The precipitated triethylamine hydrochloride is removed by filtration under inert atmosphere.

-

Purification: The solvent is carefully removed under reduced pressure at low temperature to avoid polymerization. The resulting crude isocyanate is often used directly in the next step or can be purified by short-path vacuum distillation if necessary.

Part 5: Strategic Applications in Synthesis

The choice between these two reagents is dictated by the strategic goals of the synthesis.

-

4-chlorophenyl isocyanate (Achiral Workhorse): This reagent is used when the 4-chlorophenyl urea or urethane moiety is needed as a simple structural component without stereochemical requirements. It is a widely used intermediate in the production of:

-

Agrochemicals: It is a key precursor to Diflubenzuron, an insect growth regulator that functions by inhibiting chitin synthesis.[13]

-

Pharmaceuticals: It serves as a building block for various compounds, including novel pyrimido[5,4-c]quinolin-4(3H)-one derivatives with demonstrated antibacterial and antifungal activities.[8][14] Its application is prevalent in creating libraries of compounds for high-throughput screening.[15]

-

-

1-(4-chlorophenyl)ethyl isocyanate (Chiral Architect): This reagent is selected specifically for its chirality. In drug development, the biological activity of enantiomers can differ dramatically, with one being therapeutic and the other being inactive or even harmful. Using an enantiomerically pure building block like (R)- or (S)-1-(4-chlorophenyl)ethyl isocyanate allows for the direct and controlled installation of a stereocenter. This is critical for:

-

Asymmetric Synthesis: Building complex, stereochemically defined active pharmaceutical ingredients (APIs).[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing specific enantiomers of a drug candidate to precisely probe the interaction with a chiral biological target, such as an enzyme or receptor.

-

Part 6: Analytical Differentiation

Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques. The primary methods rely on chromatography to separate the compounds based on their different polarities and molecular weights, followed by spectroscopic identification.

Protocol 3: Differentiating Isomers by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is an ideal technique for separating these two compounds. Due to its higher polarity and potential for hydrogen bonding after derivatization, 1-(4-chlorophenyl)ethyl isocyanate will have a different retention time than the more nonpolar 4-CPI.

Step-by-Step Methodology:

-

Sample Preparation (Derivatization): Caution: Work in a well-ventilated fume hood. To create stable, easily analyzable derivatives and avoid handling neat isocyanates on the instrument, a derivatization step is essential.

-

Prepare a ~1 mg/mL solution of a test mixture or individual standard in dry acetonitrile.

-

Add a 1.5 molar excess of di-n-butylamine (DBA) to the solution. Let it react for 15 minutes at room temperature to convert the isocyanates to their respective stable ureas.

-

-

Instrumentation: Use a standard HPLC system with a UV detector (set to ~254 nm) and preferably a mass spectrometer (MS) for definitive identification.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Retention Time: The less polar 4-CPI derivative is expected to elute later than the more polar 1-(4-chlorophenyl)ethyl isocyanate derivative under reverse-phase conditions.

-

Mass Spectrometry: The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio (m/z). The [M+H]⁺ ion for the DBA-derivatized 4-CPI will be at m/z = 283.16, while the DBA-derivatized 1-(4-chlorophenyl)ethyl isocyanate will be at m/z = 311.20.

-

Sources

- 1. 1-(4-Chlorophenyl)ethyl isocyanide|131025-44-0 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate | CAS 745783-71-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Chlorophenyl isocyanate CAS#: 104-12-1 [m.chemicalbook.com]

- 8. CAS 104-12-1: 4-Chlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 9. pcimag.com [pcimag.com]

- 10. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Research examination on the 4-Chlorophenyl Isocyanate Market size, share, and projected growth rate of 14.8% with trends in sales and revenue from 2025-2032 · Apiary [4chlorophenylisocyanatemarketsharemarkettrendsandforecastsf.docs.apiary.io]

Technical Guide: Supply, Price, and Application of (S)-(-)-1-(4-Chlorophenyl)ethyl Isocyanate

The following technical guide details the sourcing, pricing dynamics, and synthesis protocols for (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate , a specialized chiral derivatizing agent (CDA).

Executive Summary

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a high-value chiral building block and derivatizing agent used primarily to resolve enantiomers of amines and alcohols via chromatography or NMR spectroscopy.[1]

-

Commercial Status: The specific (S)-(-) enantiomer is rarely available as an off-the-shelf stock item from major catalog suppliers (Sigma-Aldrich, Merck).[1] Its enantiomer, (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate (CAS 745783-71-5), is more frequently listed (e.g., Santa Cruz Biotechnology).[1][2]

-

Procurement Strategy: The standard research protocol is to purchase the stable amine precursor, (S)-(-)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) , and convert it in situ or immediately prior to use.[1] This approach reduces cost by >80% and ensures reagent activity, as isocyanates are moisture-sensitive.[1]

-

Cost Estimate:

-

Direct Isocyanate (Custom): >$300 USD / gram (Lead time: 4-6 weeks).

-

Amine Precursor: ~

120 USD / gram (In stock).

-

Chemical Identity & Specifications

| Property | Data |

| Chemical Name | (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate |

| Common Abbreviation | (S)-Cl-PEIC |

| CAS Number (Isocyanate) | 745783-72-6 (Predicted/Analogous); (R)-enantiomer is 745783-71-5 |

| CAS Number (Amine Precursor) | 4187-56-8 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Chiral Center | Ethyl group at C1 position |

| Appearance | Colorless to pale yellow liquid (moisture sensitive) |

| Storage | 2–8°C, under Argon/Nitrogen (Hydrolyzes to urea in air) |

Market Analysis: Suppliers & Pricing

A. Direct Sourcing (Isocyanate)

Note: Direct purchase is often limited to the (R)-enantiomer. Users requiring the (S)-enantiomer for specific elution orders must often rely on custom synthesis or the precursor method.[1]

| Supplier | Product | CAS Listed | Est. Price (Research Scale) | Availability |

| Santa Cruz Biotech | (R)-(+)-Enantiomer | 745783-71-5 | ~$250 / 1g | In Stock |

| Thermo Fisher | (S)-(-)-1-(4-Fluorophenyl)* | 745783-74-8 | ~$180 / 1g | Alternative |

| Matrix Scientific | (S)-(-)-Isocyanate | Inquire | Inquire | Lead Time |

*Note: The fluoro-analog is often used as a direct substitute if the specific chloro-electronic effect is not critical.[1]

B. Precursor Sourcing (Amine: CAS 4187-56-8)

Recommended Route: Buy the amine and derivatize.[1]

| Supplier | Product Name | Purity | Price Estimate |

| BLD Pharm | (S)-1-(4-Chlorophenyl)ethylamine | 97%+ | $45 / 1g |

| AChemBlock | (S)-1-(4-Chlorophenyl)ethylamine | 95%+ | $60 / 1g |

| Alfa Chemistry | (S)-1-(4-Chlorophenyl)ethylamine | 98% ee | Inquire (Bulk avail.)[1] |

| ChemicalBook | Bulk Industrial Grade | 98% | ~$35 / kg (MOQ 1kg) |

Technical Workflow: The "Make" Protocol

Because the (S)-isocyanate is unstable and expensive, the standard operating procedure (SOP) in medicinal chemistry is to synthesize it from (S)-1-(4-Chlorophenyl)ethylamine using Triphosgene .[1] This method is safer than using phosgene gas and retains the stereochemical configuration.

Reaction Mechanism

The amine reacts with triphosgene (a solid phosgene equivalent) to form the isocyanate. The reaction proceeds with retention of configuration at the chiral center.

Caption: Synthesis of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate from its amine precursor via Triphosgene.

Step-by-Step Synthesis Protocol

Safety Warning: Triphosgene generates phosgene upon decomposition. Perform strictly in a fume hood.

-

Preparation: Dissolve 1.0 eq (e.g., 155 mg) of (S)-1-(4-Chlorophenyl)ethylamine in anhydrous Dichloromethane (DCM) (5 mL). Add 2.5 eq of Triethylamine (base).

-

Addition: Cool the solution to 0°C. Slowly add a solution of Triphosgene (0.35 eq) in DCM dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (amine spot should disappear).

-

Workup:

-

Quench carefully with cold water.

-

Extract with DCM.

-

Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Storage: The resulting oil is the isocyanate. Use immediately for derivatization or store at -20°C under Argon.

Application: Chiral Resolution

This isocyanate is used to determine the enantiomeric purity of chiral alcohols or amines. It reacts to form diastereomers, which have different physical properties (NMR shifts, HPLC retention times).

Derivatization Logic

-

Racemic Analyte (R/S-Alcohol) + (S)-Isocyanate → (R,S)-Carbamate + (S,S)-Carbamate .[1]

-

These two products are diastereomers and can be separated on achiral silica or distinguished by ¹H-NMR.[1]

Caption: Mechanism of chiral resolution using (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate.

References

-

Santa Cruz Biotechnology. (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate Product Data. Retrieved from

-

Fisher Scientific. (S)-(-)-1-(4-Chlorophenyl)ethylamine (ChiPros™) Product Information. Retrieved from

-

BenchChem. Technical Guide: 1-(4-Chlorophenyl)ethyl isocyanide and Precursors. Retrieved from

-

ChemicalBook. (S)-1-(4-Chlorophenyl)ethylamine CAS 4187-56-8 Suppliers and Pricing. Retrieved from

- Organic Syntheses.General Procedure for Isocyanate Synthesis from Amines using Triphosgene. Org. Synth. Coll. Vol. 10.

Sources

Methodological & Application

Application Note: Resolution of Racemic Alcohols via Chiral Isocyanates

Abstract & Scope

This Application Note details a robust protocol for the chemical resolution of racemic alcohols using chiral isocyanates. While enzymatic resolution and chiral HPLC are common, chemical derivatization remains the gold standard for scaling up resolutions of non-crystalline alcohols or those lacking UV chromophores.

This guide focuses on the "Pirkle Method," utilizing (S)-(-)-

Target Audience: Synthetic chemists and process development scientists requiring

Strategic Workflow

The resolution process follows a "Derivatize-Separate-Cleave" logic. The introduction of the chiral auxiliary (isocyanate) creates a distinct physical difference between the two enantiomers (now diastereomers), allowing separation on standard achiral silica.

Figure 1: Resolution Workflow & Decision Tree

Caption: Operational workflow for resolving racemic alcohols. The choice of cleavage method (Silane vs. Hydrolysis) is critical for preserving stereochemical integrity.

Reagent Selection & Chemistry

The Chiral Auxiliary

The choice of isocyanate dictates the ease of separation (separation factor

-

Standard: (S)-(-)-

-Methylbenzyl isocyanate . Inexpensive, readily available. Good for aliphatic alcohols. -

High-Performance: (S)-(-)-1-(1-Naphthyl)ethyl isocyanate . The naphthyl group adds significant

-

The Reaction Mechanism

The alcohol nucleophile attacks the isocyanate carbon. This reaction is atom-economical but slow without catalysis.

-

Catalyst: Dibutyltin dilaurate (DBTDL) or mild bases (Triethylamine/DMAP).

-

Solvent: Anhydrous Toluene or DCM. Isocyanates react with water to form ureas; strict moisture control is mandatory.

Detailed Protocols

Protocol A: Derivatization (Carbamate Formation)

Objective: Convert 10 mmol of racemic alcohol into diastereomeric carbamates.

Materials:

-

Racemic Alcohol (1.0 eq)

-

(S)-(-)-1-(1-Naphthyl)ethyl isocyanate (1.05 eq)

-

Triethylamine (1.2 eq) or DMAP (0.1 eq)

-

Anhydrous Toluene (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the racemic alcohol in anhydrous toluene.

-

Addition: Add the base (TEA or DMAP).

-

Reaction: Add the isocyanate dropwise via syringe.

-

Note: Reaction is often exothermic.

-

-

Incubation: Heat to 60–80°C for 4–12 hours. Monitor via TLC (stain with PMA or Anisaldehyde if UV inactive). The carbamate is usually less polar than the starting alcohol.

-

Quench: Cool to room temperature. Add 5 mL methanol to scavenge excess isocyanate (forms methyl carbamate, easily removed).

-

Workup: Wash with 1N HCl (to remove base/amines), then saturated NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

Protocol B: Separation (Purification)

Strategy: Diastereomers have different physical properties.

-

TLC Scouting: Elute with Hexane/Ethyl Acetate gradients. If

, Flash Chromatography is viable. -

Flash Chromatography: Use a high aspect ratio column (e.g., 20:1 length:width). Load sample as a liquid (DCM) or dry load on Celite.

-

Collection: Collect fractions. Analyze purity via analytical HPLC or GC.

Data Presentation: Typical Separation Factors

| Alcohol Type | Isocyanate Used | Separation Method | Selectivity ( | Notes |

| 2-Octanol | Silica Flash | 1.15 | Requires careful fractionation | |

| 1-Phenylethanol | 1-(1-Naphthyl)ethyl | Silica Flash | 1.40 | Easy separation |

| Menthol | Crystallization | N/A | One diastereomer crystallizes |

Protocol C: The Pirkle Cleavage (Silane Reduction)

Critical Insight: Standard basic hydrolysis (NaOH/EtOH) requires reflux and often racemizes sensitive alcohols (e.g., cyanohydrins,

Mechanism: Trichlorosilane silylates the carbonyl oxygen of the carbamate. Subsequent reduction cleaves the C-O bond, releasing the alcohol and a silylated amine.

Materials:

-

Purified Diastereomeric Carbamate (1.0 eq)

-

Trichlorosilane (

) (4.0 eq) (Handle with extreme caution: Corrosive/Volatile) -

Triethylamine (4.0 eq)

-

Dichloromethane (anhydrous) or Benzene

Procedure:

-

Dissolution: Dissolve the carbamate in dry DCM (0.2 M) in a Schlenk flask under Argon.

-

Reagent Mix: Add Triethylamine.

-

Reduction: Cool to 0°C. Add Trichlorosilane dropwise. (White precipitate of TEA·HCl may form).[1]

-

Reaction: Allow to warm to room temperature. Stir for 2–18 hours.

-

Quench (Critical):

-

Add saturated aqueous NH₄Cl or dilute NaOH carefully.

-

Why? This hydrolyzes the intermediate silyl ether to release the free alcohol.

-

-

Extraction: Extract with DCM (3x). Wash with brine.

-

Purification: The byproduct is the chiral amine (or its salt). The alcohol is easily separated via a short silica plug (the amine is much more polar or stays in the aqueous phase if acidic wash is used).

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Incomplete Derivatization | Wet solvent (Isocyanate consumed by water) | Distill toluene over Na/Benzophenone or use molecular sieves. Increase isocyanate to 1.5 eq. |

| No Separation on Silica | Diastereomers too similar | Switch from Phenyl-isocyanate to Naphthyl-isocyanate. Try HPLC (C18 or Silica). |

| Racemization after Cleavage | Hydrolysis conditions too harsh | STOP using hydroxide hydrolysis. Switch immediately to the Trichlorosilane/TEA protocol described above. |

| Low Yield in Cleavage | Volatile alcohol lost | If the resolved alcohol is volatile (e.g., 2-butanol), avoid high-vac. Use distillation for solvent removal. |

QC Checkpoint

Before proceeding to cleavage, ensure the diastereomeric excess (de) of the carbamate is >98% via HPLC. Cleaving a 90% de carbamate yields a 90% ee alcohol; the cleavage step does not upgrade purity.

References

-

Pirkle, W. H., & Hauske, J. R. (1977). Trichlorosilane induced cleavage.[2] A mild method for retrieving carbinols from carbamates.[2][3] The Journal of Organic Chemistry, 42(16), 2781–2782.

- Pirkle, W. H., & Finn, J. M. (1982). Chiral HPLC Stationary Phases. Journal of Organic Chemistry, 47, 4037.

-

Sigma-Aldrich Technical Bulletin. (R)-(+)-alpha-Methylbenzyl isocyanate product application guide.

Sources

Application Notes: (S)-(-)-1-(4-Chlorophenyl)ethyl Isocyanate for Chiral Separation by HPLC

Abstract

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and safety. This application note provides a comprehensive guide to the use of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate as a pre-column chiral derivatizing agent (CDA) for the robust and reliable separation of enantiomers by High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles, provide detailed, field-proven protocols for the derivatization of chiral amines and alcohols, and present a validated HPLC method for the separation of the resulting diastereomers on a standard achiral stationary phase. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a highly effective indirect method for chiral analysis.

Introduction: The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in their pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. While direct separation on chiral stationary phases (CSPs) is a powerful technique, the indirect approach, involving the derivatization of enantiomers with a chiral agent to form diastereomers, offers significant advantages.[1][2] These diastereomers, possessing different physicochemical properties, can be readily separated on more common and less expensive achiral HPLC columns.[3]

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate stands out as a highly effective CDA for several key reasons:

-

High Reactivity: The isocyanate group (–N=C=O) reacts readily and quantitatively with nucleophilic functional groups such as primary and secondary amines and alcohols to form stable urea and carbamate linkages, respectively.[4][5]

-

Enantiomeric Purity: It is commercially available in high enantiomeric purity, a critical requirement for accurate determination of enantiomeric excess (ee).[1]

-

Chromophoric Properties: The 4-chlorophenyl group provides a strong chromophore, enhancing UV detectability for sensitive analysis.

-

Structural Rigidity: The resulting diastereomeric derivatives often exhibit sufficient conformational differences to allow for excellent chromatographic resolution.

This document will guide the user through the theoretical and practical aspects of employing this versatile reagent.

Principle of the Method

The core principle of this method lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated below, the reaction of a racemic analyte (containing R and S enantiomers) with an enantiomerically pure CDA, in this case, (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, yields two distinct diastereomers.

Figure 1: General workflow for chiral derivatization.

These newly formed diastereomers can then be separated and quantified using standard reversed-phase HPLC due to their different interactions with the stationary and mobile phases.[6] The relative peak areas of the two diastereomers in the resulting chromatogram directly correspond to the enantiomeric ratio of the original analyte.

Safety and Handling

Isocyanates are toxic, moisture-sensitive, and potent respiratory sensitizers.[7][8][9][10][11] It is imperative to handle (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate and its solutions in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, must be worn.[10] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture.[7]

Experimental Protocols

Protocol 1: Derivatization of Chiral Primary/Secondary Amines

This protocol details the formation of diastereomeric ureas.

Materials:

-

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

-

Chiral amine sample

-

Anhydrous Aprotic Solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM))

-

Tertiary amine base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Quenching reagent (e.g., Methanol or a solution of glycine)

-

HPLC-grade solvents for sample reconstitution

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral amine into a clean, dry 2 mL autosampler vial.

-

Dissolution: Dissolve the amine in 500 µL of anhydrous aprotic solvent. If the amine is in a salt form (e.g., hydrochloride), add 1.1 equivalents of a tertiary amine base to liberate the free amine.

-

Reagent Preparation: Prepare a stock solution of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate in the same anhydrous solvent at a concentration of approximately 10 mg/mL. Causality: Preparing the reagent solution fresh minimizes degradation due to trace moisture.

-

Derivatization Reaction: Add a 1.2 to 1.5 molar excess of the isocyanate solution to the amine solution.[6] Causality: A slight excess of the derivatizing agent ensures the reaction proceeds to completion, which is crucial for accurate quantification and avoids kinetic resolution effects.[1]

-

Reaction Conditions: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive amines, the reaction may be gently heated to 40-50°C. Reaction progress can be monitored by TLC or a rapid LC-MS analysis.

-

Quenching: After the reaction is complete, add 50-100 µL of a quenching reagent (e.g., methanol) to react with the excess isocyanate. This prevents the formation of unwanted byproducts and protects the HPLC column.[6]

-

Sample Dilution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

-

Analysis: The sample is now ready for HPLC analysis.

Figure 2: Workflow for the derivatization of chiral amines.

Protocol 2: Derivatization of Chiral Alcohols

This protocol details the formation of diastereomeric carbamates. The reaction with alcohols is generally slower than with amines and often requires a catalyst.

Materials:

-

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

-

Chiral alcohol sample

-

Anhydrous Aprotic Solvent (e.g., THF or Toluene)

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or a tertiary amine like DABCO)

-

Quenching reagent (e.g., Methanol)

-

HPLC-grade solvents for sample reconstitution

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral alcohol into a clean, dry 2 mL autosampler vial. Ensure the sample is anhydrous.

-

Dissolution: Dissolve the alcohol in 500 µL of anhydrous aprotic solvent.

-

Catalyst Addition: Add a catalytic amount (1-5 mol%) of DBTDL or a tertiary amine base. Causality: The catalyst activates the alcohol or the isocyanate, significantly accelerating the rate of carbamate formation, which might otherwise be impractically slow.

-

Reagent Addition: Add a 1.2 to 1.5 molar excess of a freshly prepared solution of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate.

-

Reaction Conditions: Cap the vial tightly and vortex. Heat the reaction mixture to 50-70°C for 1-4 hours. Monitor the reaction for completeness by TLC or LC-MS.

-

Quenching: Cool the vial to room temperature. Add 50-100 µL of methanol to quench any unreacted isocyanate.

-

Sample Dilution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

-

Analysis: The sample is now ready for HPLC analysis.

HPLC Method for Diastereomer Separation

The key to successful analysis is achieving baseline separation of the two diastereomeric peaks.[6] Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases.

Typical Chromatographic Conditions

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | C18 is a good starting point due to its versatility. Phenyl phases can offer alternative selectivity (π-π interactions) for aromatic derivatives.[12][13] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to resolve the diastereomers while ensuring a reasonable run time. Start with a shallow gradient (e.g., 50-95% organic over 20 min). The choice between ACN and MeOH can significantly impact selectivity.[14] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time. |

| Column Temp. | 25-40°C | Temperature can affect selectivity. Running at sub-ambient temperatures may improve resolution in some cases, while elevated temperatures can improve peak shape and efficiency.[3][14] |

| Detection | UV at 230-240 nm | The chlorophenyl group provides strong absorbance in this range. |

| Injection Vol. | 5-20 µL | Adjust based on sample concentration and detector response. |

Method Validation and Data Analysis

-

Specificity: Inject a derivatized racemic standard to confirm the elution times of the two diastereomers.

-

Linearity: Prepare a series of calibration standards by derivatizing samples with known enantiomeric compositions (e.g., 99:1, 95:5, 50:50, 5:95, 1:99 R:S). Plot the peak area ratio against the enantiomeric ratio to establish linearity.

-

Quantification: Integrate the peak areas of the two diastereomer peaks (A1 and A2). The enantiomeric excess (% ee) is calculated as follows:

% ee = (|A1 - A2| / (A1 + A2)) * 100

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or low product yield | Inactive reagent (hydrolyzed). | Use fresh, anhydrous solvents and store the isocyanate reagent properly under inert gas. |

| Incomplete reaction. | Increase reaction time, temperature, or add a catalyst (for alcohols). Ensure amine is not in a salt form. | |

| Poor peak shape | Sample overload. | Dilute the sample. |

| Incompatible reconstitution solvent. | Reconstitute the sample in the initial mobile phase. | |

| Poor or no resolution | Inappropriate mobile phase or column. | Screen different organic modifiers (ACN vs. MeOH). Try a different stationary phase (e.g., Phenyl-Hexyl). Adjust the column temperature.[15] |

| Extra peaks in chromatogram | Excess reagent not quenched. | Ensure the quenching step is effective. |

| Sample degradation. | Check the stability of the analyte and derivatives. |

Conclusion

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a powerful and versatile chiral derivatizing agent for the indirect HPLC analysis of enantiomeric purity. The derivatization reactions for amines and alcohols are straightforward, and the resulting diastereomers can be effectively resolved on common achiral stationary phases. By following the detailed protocols and methodological insights provided in this application note, researchers can implement a robust, reliable, and sensitive method for chiral separations, a critical task in modern drug development and chemical synthesis.

References

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(15), 2748. Available at: [Link].

-

Wikipedia. Chiral derivatizing agent. Wikipedia. Available at: [Link].

-

Bhushan, R., & Kumar, V. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 10. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Cole-Parmer. Available at: [Link].

-

Zhang, S. L., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. Available at: [Link].

-

ResearchGate. Reaction of Isocyanates with amines. ResearchGate. Available at: [Link].

-

Heravi, M. M., et al. (2022). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1439-1463. Available at: [Link].

-

Eindhoven University of Technology Research Portal. A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Eindhoven University of Technology. Available at: [Link].

-

Chromatography Forum. Separation of diastereomers. Chromatography Forum. Available at: [Link].

-

ResearchGate. Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link].

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link].

-

BGB Analytik. CHIRAL Handbook. BGB Analytik. Available at: [Link].

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemicals.basf.com [chemicals.basf.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. hplc.eu [hplc.eu]

- 13. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 14. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Microwave-assisted synthesis using (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Application Note: Microwave-Assisted Synthesis & Chiral Resolution using (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Abstract

This technical guide details the high-throughput synthesis of chiral ureas and carbamates using (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate under microwave irradiation. Unlike conventional heating, which often leads to long reaction times and thermal racemization, microwave-assisted synthesis (MAOS) offers precise kinetic control. This protocol is designed for medicinal chemists requiring rapid library generation and analytical chemists performing enantiomeric excess (ee) determination via chiral derivatization.

Introduction: The Chiral Advantage

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a potent Chiral Derivatizing Agent (CDA) . Its rigid aromatic structure and electron-withdrawing chlorine substituent enhance the separation of diastereomeric signals in NMR and retention times in HPLC.

Why Microwave Irradiation?

-

Kinetic Selectivity: Rapid heating favors the primary nucleophilic addition over slower side reactions (e.g., polymerization).

-

Solvent Versatility: Allows the use of polar, microwave-absorbing solvents (e.g., MeCN) that solubilize polar amines better than the non-polar solvents (DCM/Toluene) required for conventional reflux.

-

Chiral Integrity: Short reaction times (typically <10 min) minimize the window for thermal racemization, a common failure mode in oil-bath heating.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of a primary/secondary amine or alcohol onto the electrophilic carbon of the isocyanate group.

Figure 1: Microwave-Accelerated Nucleophilic Addition Pathway

Caption: Kinetic pathway showing microwave energy lowering activation barrier for urea formation while highlighting overheating risks.

Critical Parameters & Optimization

To ensure reproducibility and "self-validation," strict control of these variables is required.

Solvent Selection (Dielectric Properties)

Microwave efficiency depends on the solvent's ability to absorb energy (loss tangent, tan δ).

| Solvent | MW Absorbance | Suitability | Notes |

| Acetonitrile (MeCN) | High | Excellent | Good solubility, easy workup, moderate boiling point. |

| THF | Medium | Good | Use for substrates sensitive to protic contaminants. |

| DCM | Very Low | Poor | Requires a "susceptor" (e.g., SiC vial) or ionic liquid dope to heat. |

| Toluene | Null | Poor | Transparent to MW. Avoid unless using passive heating elements. |

Temperature vs. Racemization

-

Danger Zone: Temperatures >100°C or times >20 mins can cause the chiral center of the isocyanate to racemize, especially in the presence of basic amines.

-

Target Window: 60°C – 80°C for 5–10 minutes.

Experimental Protocols

Protocol A: Analytical Derivatization (Chiral Resolution)

Goal: Determine the ee% of an unknown amine mixture using NMR or HPLC.

Reagents:

-

Substrate: Chiral Amine (Unknown ee%) [1.0 equiv]

-

Reagent: (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate [1.1 equiv]

-

Solvent: Deuterated Chloroform (

) (for direct NMR) or MeCN (for HPLC).

Step-by-Step Workflow:

-

Preparation: In a microwave-dedicated glass vial (0.5–2 mL), dissolve the amine (approx. 5–10 mg) in 0.5 mL solvent.

-

Addition: Add the isocyanate. Note: If using

(low MW absorption), add a chemically inert SiC boiling chip to facilitate heating. -

Irradiation:

-

Mode: Dynamic Power (maintain Temp).

-

Set Point: 60°C.

-

Hold Time: 5 minutes.

-

Stirring: High.[1]

-

-

Self-Validation (Analysis):

-

NMR: Transfer directly to an NMR tube. Look for the splitting of the Methine proton (-CH-) signal. The integration ratio of the diastereomeric peaks corresponds directly to the enantiomeric ratio of the starting amine.

-

HPLC: Inject directly (diluted) onto an achiral column (e.g., C18). The diastereomers will resolve based on hydrophobicity differences.

-

Protocol B: Preparative Library Synthesis (Urea Formation)

Goal: Synthesize a library of bioactive ureas with >95% purity.

Figure 2: High-Throughput Synthesis Workflow

Caption: Preparative workflow including solid-supported scavenging for purification-free isolation.

Detailed Procedure:

-

Stoichiometry: Use 1.0 equiv Amine and 1.2 equiv Isocyanate . The excess isocyanate drives the reaction to completion and is easier to remove than unreacted amine.

-

Sealing: Cap the vessel with a Teflon-lined septum. Ensure the vessel is rated for at least 15 bar pressure.

-

Microwave Parameters:

-

Ramp: 1 minute to 80°C.

-

Hold: 10 minutes at 80°C.

-

Pressure Limit: Set to 250 psi (safety cutoff).

-

-

Workup (Scavenging):

-

Add Polymer-Supported Trisamine (3 equiv relative to excess isocyanate) directly to the reaction vial.

-

Stir at room temperature for 30 mins. The resin will react with the remaining isocyanate to form a urea bound to the bead.

-

-

Isolation: Filter off the resin. The filtrate contains the pure product. Concentrate in vacuo.[2]

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture contamination | Isocyanates hydrolyze to amines/ureas with water. Use anhydrous solvents and dry glassware.[3] |

| Racemization | Overheating | Reduce Temp to 60°C; Extend time if necessary. Check ee% via Chiral HPLC. |

| Pressure Spike | Solvent volatility or Runaway | Use a vessel with higher headspace. Ensure amine is not acting as a catalyst for isocyanate polymerization. |

| Incomplete Reaction | Steric Hindrance | Increase Temp to 100°C (monitor racemization) or switch solvent to DMF (higher boiling point/polarity). |

Safety Considerations

-

Isocyanate Toxicity: (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a strong sensitizer and lachrymator. Handle only in a fume hood.

-

Microwave Safety: Heating closed vessels generates pressure.

-

Never heat isocyanates with water; the release of

will cause vessel failure/explosion. -

Always use the "Low Volume" setting for samples <1 mL to prevent temperature overshoot.

-

References

-

Microwave-Assisted Synthesis of Ureas

- Chiral Derivatization Principles: Title: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate (Application Note). Source: BenchChem (Analogous protocol for Chloro-variant).

-

Microwave Safety & Green Chemistry

-

Isocyanate Handling

- Title: Guide to Handling Isocyan

- Source: Safe Work Australia.

-

URL:[Link]

Sources

Application Note: Enantioselective Analysis of Amino Acids using (S)-(-)-1-(4-Chlorophenyl)ethyl Isocyanate Derivatization and GC-MS

Introduction: The Significance of Chiral Amino Acid Analysis

Amino acids, the fundamental building blocks of proteins, exist as enantiomers, which are non-superimposable mirror images of each other (L- and D-forms). While L-amino acids are predominantly found in nature, the presence and quantification of D-amino acids are of increasing interest in various fields, including drug development, food science, and clinical diagnostics. The enantiomeric distribution of amino acids can serve as a biomarker for certain diseases, an indicator of food quality and authenticity, and a critical quality attribute of pharmaceutical products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids are non-volatile and require a derivatization step to increase their volatility for GC analysis. For the enantioselective analysis of amino acids, a chiral derivatizing agent is employed to convert the enantiomers into diastereomers, which can then be separated on a non-chiral GC column.

This application note provides a detailed protocol for the derivatization of amino acids with the chiral reagent (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, followed by their analysis using GC-MS. The isocyanate group of the reagent reacts with the primary amino group of the amino acid to form a urea linkage, creating a pair of diastereomers with distinct chromatographic properties.

Principle of the Method

The core of this method lies in the reaction of the chiral derivatizing agent, (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, with the amino group of the amino acid. This reaction creates diastereomeric derivatives that, unlike the original enantiomers, have different physical properties and can be separated on a standard achiral gas chromatography column. The subsequent detection by mass spectrometry allows for the identification and quantification of each diastereomer, and therefore the determination of the enantiomeric composition of the original amino acid sample.

The reaction proceeds as follows:

Figure 1: General reaction scheme for the derivatization of an amino acid with (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate.

Materials and Reagents

Reagents

-

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate (≥98% purity)

-

Amino acid standards (L- and D-enantiomers)

-

Anhydrous Pyridine

-

Anhydrous Toluene

-

Ethyl Acetate (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Anhydrous Sodium Sulfate

-

Nitrogen gas, high purity

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

GC column (e.g., HP-5ms, DB-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Centrifuge

-

Evaporator (e.g., nitrogen stream evaporator)

-

Vortex mixer

-

Microsyringes

Experimental Protocol

This protocol is a comprehensive guide for the derivatization of amino acids with (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate and subsequent GC-MS analysis.

Part 1: Sample Preparation and Derivatization

-

Sample Preparation:

-

For protein hydrolysates, ensure complete hydrolysis and removal of excess acid. The sample should be dried completely.

-

For free amino acids in a liquid matrix, an extraction and clean-up step may be necessary.

-

Dissolve the dried amino acid sample or standard in 100 µL of 0.1 M HCl.

-

-

Esterification of the Carboxyl Group:

-

To the amino acid solution, add 200 µL of a 3:1 (v/v) mixture of anhydrous toluene and BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 100°C for 30 minutes to esterify the carboxyl group of the amino acid. This step is crucial for increasing the volatility of the derivative.[1]

-

After heating, cool the vial to room temperature.

-

-

Derivatization of the Amino Group:

-

To the cooled reaction mixture, add 50 µL of a 10% (v/v) solution of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate in anhydrous toluene.

-

Add 10 µL of anhydrous pyridine to catalyze the reaction.

-

Cap the vial tightly and heat at 60°C for 1 hour. The isocyanate reacts with the amino group to form the diastereomeric urea derivatives.[2][3]

-

-

Work-up:

-

After the reaction is complete, cool the vial to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Transfer the clear supernatant to a GC vial for analysis.

-

Figure 2: Workflow for the derivatization of amino acids with (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate for GC-MS analysis.

Part 2: GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required depending on the specific instrument and amino acids of interest.

| Parameter | Condition |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Results and Discussion

The successful derivatization will yield diastereomeric pairs for each amino acid. These diastereomers will be separated on the GC column, resulting in two distinct peaks for each amino acid enantiomeric pair in the chromatogram. The elution order of the diastereomers will be consistent for a given set of conditions.

Identification: The identification of the derivatized amino acids is achieved by comparing their retention times and mass spectra with those of authentic standards. The mass spectra of the diastereomers will be identical, but their retention times will differ.

Quantification: The enantiomeric ratio (e.g., D/L ratio) can be determined by comparing the peak areas of the two diastereomers. For accurate quantification, it is recommended to use a calibration curve prepared with known concentrations of the L- and D-amino acid standards.

| Amino Acid | Expected Elution Order | Key Mass Fragments (m/z) |

| Alanine | L-form derivative before D-form derivative | To be determined experimentally |

| Valine | L-form derivative before D-form derivative | To be determined experimentally |

| Leucine | L-form derivative before D-form derivative | To be determined experimentally |

| Proline | L-form derivative before D-form derivative | To be determined experimentally |

| Phenylalanine | L-form derivative before D-form derivative | To be determined experimentally |

Table 1: Expected chromatographic and mass spectrometric data for selected amino acid derivatives. The exact elution order and mass fragments should be confirmed experimentally.

Troubleshooting

| Problem | Potential Cause | Solution |

| No or low derivatization yield | Incomplete drying of the sample; Inactive derivatizing reagent; Incorrect reaction temperature or time | Ensure the sample is completely dry before derivatization; Use fresh derivatizing reagent; Optimize reaction conditions |

| Poor peak shape (tailing) | Active sites in the GC system; Incomplete derivatization | Deactivate the GC inlet liner and column; Ensure complete derivatization by optimizing reaction conditions |

| Poor separation of diastereomers | Inappropriate GC column or temperature program | Use a high-resolution GC column; Optimize the oven temperature program (e.g., slower ramp rate) |

Conclusion

The derivatization of amino acids with (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate followed by GC-MS analysis provides a reliable and sensitive method for the enantioselective determination of amino acids. This application note offers a detailed protocol that can be adapted for various research and quality control applications where the chiral purity of amino acids is of importance. The formation of diastereomers allows for their separation on a standard achiral GC column, making this method accessible to laboratories with standard GC-MS instrumentation.

References

-

Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives - PubMed. (2007, May 25). Retrieved from [Link]

-

A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021, February 14). Retrieved from [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Retrieved from [Link]

-

Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis | Request PDF - ResearchGate. Retrieved from [Link]

-

Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed. (2008, February 8). Retrieved from [Link]

-

Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed. Retrieved from [Link]

-

Analyses of amino acids, Enantiomeric purity - CAT. Retrieved from [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. Retrieved from [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

-

Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. Retrieved from [Link]

-

Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments. Retrieved from [Link]

-

Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. Retrieved from [Link]

-

A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing). Retrieved from [Link]

-

One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing. Retrieved from [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. Retrieved from [Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

-

"Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. Retrieved from [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids - PubMed. Retrieved from [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. Retrieved from [Link]

-

Isocyanate - Wikipedia. Retrieved from [Link]

-

Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage - ResearchGate. Retrieved from [Link]

Sources

One-pot synthesis of sulfonyl ureas using chiral ethyl isocyanates

Application Note: Stereoselective One-Pot Synthesis of Sulfonyl Ureas using Chiral Ethyl Isocyanates

Executive Summary

Sulfonyl ureas represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for widely used type 2 diabetes therapeutics (e.g., Glimepiride, Glibenclamide) and herbicides. The incorporation of chiral ethyl groups (e.g.,

This application note details a robust, one-pot protocol for the coupling of sulfonamides with chiral ethyl isocyanates. Unlike traditional methods that may require harsh conditions or generate racemized byproducts, this base-mediated nucleophilic addition protocol ensures high atom economy, retention of stereochemistry, and operational safety.

Scientific Foundation & Mechanism

The Challenge of Sulfonyl Urea Synthesis

The primary challenge in synthesizing sulfonyl ureas lies in the poor nucleophilicity of the sulfonamide nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. Direct reaction with isocyanates is often sluggish without activation.

Mechanistic Pathway

To overcome the low reactivity, this protocol utilizes a base to deprotonate the sulfonamide (

Key Mechanistic Steps:

-

Activation: The base (e.g.,

or DBU) abstracts the acidic proton from the sulfonamide. -

Nucleophilic Attack: The sulfonamide anion attacks the isocyanate carbon.

-

Stabilization: The resulting anionic urea intermediate is stabilized by the counter-ion.

-

Protonation: Acidic workup yields the neutral, chiral sulfonyl urea.

Note on Chirality: The reaction conditions are mild (often ambient temperature), preventing the deprotonation of the chiral

Experimental Protocol

Materials & Reagents

-

Substrate: Aryl/Alkyl Sulfonamide (1.0 equiv)

-

Reagent: Chiral Ethyl Isocyanate (e.g., (S)-(-)-1-Phenylethyl isocyanate) (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

, anhydrous) OR 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). -

Solvent: Acetone (HPLC grade, dry) or Dichloromethane (DCM, anhydrous).

-

Quench: 1N HCl or 5% Citric Acid solution.

Method A: The "Green" Acetone/ Route (Recommended)

Best for scale-up and avoiding chlorinated solvents.

-

Activation: Charge a round-bottom flask with Sulfonamide (1.0 equiv) and Anhydrous

(1.5 equiv). -

Solvation: Add Acetone (0.5 M concentration relative to sulfonamide). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/surface activation.

-

Addition: Add Chiral Ethyl Isocyanate (1.1 equiv) dropwise via syringe over 5 minutes.

-

Critical: Do not add all at once to prevent localized exotherms, though rare in acetone.

-

-

Reaction: Reflux at

for 2–4 hours. Monitor by TLC or LC-MS.-

Endpoint: Disappearance of sulfonamide.

-

-

Workup:

-

Evaporate acetone under reduced pressure.

-

Dissolve the solid residue in water (minimal volume).

-

Precipitate the product by acidifying carefully with 1N HCl to pH 2–3.

-

Filter the white solid, wash with water, and dry.

-

Method B: The Homogeneous DBU/DCM Route

Best for highly lipophilic substrates or kinetic studies.

-

Dissolution: Dissolve Sulfonamide (1.0 equiv) in Anhydrous DCM (0.2 M) under

atmosphere. -

Base Addition: Add DBU (1.2 equiv). The solution usually clears.

-

Coupling: Add Chiral Ethyl Isocyanate (1.1 equiv) dropwise at

, then warm to RT. -

Reaction: Stir at RT for 3–12 hours.

-

Quench: Wash the organic layer with 1N HCl (removes DBU), then brine. Dry over

and concentrate.

Experimental Workflow Diagram

Optimization & Troubleshooting

The following data summarizes the impact of solvent and base choice on yield and reaction time for a model reaction (Benzenesulfonamide + (S)-(-)-1-Phenylethyl isocyanate).

| Entry | Solvent | Base (Equiv) | Temp ( | Time (h) | Yield (%) | Notes |

| 1 | DCM | TEA (1.5) | 25 | 24 | 45 | Reaction sluggish; TEA is too weak. |

| 2 | DCM | DBU (1.2) | 25 | 4 | 92 | Fast, homogenous, requires extraction. |

| 3 | Acetone | 56 (Reflux) | 2 | 95 | Recommended. Product precipitates upon acidification. | |

| 4 | DMF | NaH (1.1) | 0 to 25 | 1 | 88 | Fast but NaH is hazardous; risk of racemization. |

Key Insights:

-

Base Strength: Triethylamine (TEA) is generally insufficient for deprotonating sulfonamides efficiently. DBU or inorganic carbonates are required.

-

Moisture Sensitivity: While the "Acetone/Water" workup is aqueous, the reaction must be kept dry initially. Isocyanates hydrolyze to amines in the presence of water, which then react with remaining isocyanate to form symmetric ureas (major impurity).

Safety & Handling (HSE)

Isocyanate Hazard Profile: Chiral ethyl isocyanates are lachrymators , sensitizers , and toxic by inhalation .

-

Engineering Controls: All operations involving isocyanates must be performed in a functioning fume hood.

-

Decontamination: Spills should be neutralized immediately with a solution of 50% ethanol, 40% water, and 10% concentrated ammonia.

-

PPE: Double nitrile gloves are recommended.

Process Safety:

-

Avoid sealing the reaction vessel hermetically if heating; use a reflux condenser with a drying tube or

balloon to prevent pressure buildup from solvent vapor.

References

-

Mechanism of Base Catalysis: Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by ketens and isocyanates. Chemical Society Reviews. Link

-

General Synthesis of Sulfonyl Ureas: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas. Chemical Reviews. Link

-

One-Pot Protocols (Carbonate Method): Tanwar, D. K., et al. (2017).[1] A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry. Link

-

Isocyanate Safety Data: Fisher Scientific. (2021).[2] Ethyl Isocyanate Safety Data Sheet. Link

-

Chiral Urea Applications: Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Urea Derivatives. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Navigating the Nuances of Isocyanate Derivatization: A Technical Support Guide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while isocyanate derivatization is a powerful technique, the presence of excess reagent can often be a significant hurdle in achieving clean, accurate, and reliable results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to this common challenge. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring you are equipped to not only solve current issues but also to anticipate and prevent future complications.

Frequently Asked Questions (FAQs)

Q1: Why is an excess of derivatizing reagent used in the first place?

Using an excess of the derivatizing reagent is a common strategy to drive the reaction to completion. This is especially critical when dealing with low concentrations of the target analyte or when the reaction equilibrium is not favorable. For silylating agents, which are sensitive to moisture, an excess can also consume trace amounts of water that would otherwise interfere with the derivatization of your analyte of interest.[1]

Q2: What are the common problems caused by excess derivatization reagent?

Excess reagent and its byproducts can lead to several analytical challenges:

-

Chromatographic Interference: The excess reagent may co-elute with your derivatized analyte, causing overlapping peaks that complicate accurate quantification.[1]

-

Decreased Sensitivity: In mass spectrometry, high concentrations of excess reagent can suppress the ionization of the derivatized analyte, leading to lower sensitivity.[1]

-